5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile
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Overview
Description
5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile is an organic compound belonging to the class of pyridines and derivatives. It is characterized by the presence of a bromine atom at the 5th position, a carbonitrile group at the 4th position, and an oxo group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves the bromination of 2-oxo-1,2-dihydropyridine-4-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the original compound.
Cyclized Products: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carbonitrile groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .
Properties
Molecular Formula |
C6H3BrN2O |
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Molecular Weight |
199.00 g/mol |
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-5-3-9-6(10)1-4(5)2-8/h1,3H,(H,9,10) |
InChI Key |
HZNDQBLLPFDIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)C#N |
Origin of Product |
United States |
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